1-(4-chlorophenyl)-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentane-1-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core fused with a cyclopentane carboxamide moiety. Key structural elements include:
- Pyrazolo[3,4-b]pyridine backbone: A bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 4, and a ketone group at position 4.
- Substituents: A 4-chlorophenyl group at position 1 and a 1,4-dimethyl group on the pyridine ring.
- Amide linkage: The cyclopentane-1-carboxamide is attached to the pyrazolo-pyridine core via an N-amide bond at position 2.
Limited physicochemical or bioactivity data are available in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-12-11-15(26)22-18-16(12)17(24-25(18)2)23-19(27)20(9-3-4-10-20)13-5-7-14(21)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVWRZTUODZPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Key Differences :
- Substituents : The fluorophenyl group replaces the dimethyl-oxo-pyridine ring, and a hydroxy group is present at position 3.
- Bioactivity Implications :
Heterocyclic Core Comparison: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Key Differences :
- Core Structure : Imidazo[1,2-a]pyridine (vs. pyrazolo[3,4-b]pyridine), with distinct nitrogen positioning.
- Functional Groups: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, contrasting with the chloro/methyl groups in the target compound.
- Physical Properties: Melting point: 243–245°C (vs. Higher molecular weight (due to ester and nitrophenyl groups) may reduce solubility .
Table 1: Structural and Functional Comparison
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